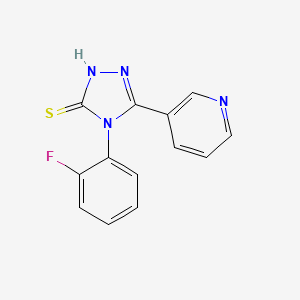

4-(2-fluorofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a fluorophenyl group

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies highlight the anticancer potential of triazole derivatives, including 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. For instance, derivatives of 1,2,4-triazole were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited potent activity against melanoma and triple-negative breast cancer cells. Specifically, compounds with modifications at the thiol group showed enhanced selectivity towards cancer cells while inhibiting cell migration, suggesting their potential as antimetastatic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal and bacterial growth. In a comparative study, several triazole compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine moiety in the structure is believed to enhance this activity by facilitating interaction with microbial targets .

Anti-inflammatory Effects

Research has indicated that 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol may possess anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases where cytokine modulation is beneficial .

Agricultural Applications

In addition to medicinal uses, triazole compounds have applications in agriculture as fungicides. The structural characteristics of 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol contribute to its efficacy against various plant pathogens. Studies have shown that triazole-based fungicides can effectively control diseases caused by fungi in crops such as wheat and barley .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole ring or substituents on the phenyl or pyridine rings can significantly influence their biological properties. For instance:

| Modification | Effect on Activity |

|---|---|

| Fluoro substituent | Enhances anticancer activity |

| Pyridine ring | Increases antimicrobial potency |

| Thiol group | Improves selectivity towards cancer cells |

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of 1,2,4-triazole derivatives based on 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and evaluated their cytotoxic effects using MTT assays against human melanoma (IGR39) and pancreatic carcinoma (Panc-1) cell lines. Compounds with specific substitutions showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on assessing the antimicrobial properties of various triazole derivatives against clinical strains of bacteria and fungi. The study demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics, suggesting their utility in treating resistant infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with 3-pyridinecarboxaldehyde in the presence of hydrazine hydrate, followed by cyclization with sulfur to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol depends on its application:

Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

Materials Science: Its electronic properties are utilized in the design of semiconductors or other functional materials.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-(2-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Actividad Biológica

4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, noted for its diverse pharmacological properties. This compound features a triazole ring, a pyridine ring, and a fluorophenyl group, which contribute to its biological activity. The presence of the fluorine atom is particularly significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

- Molecular Formula : C13H9FN4S

- Molecular Weight : 272.30 g/mol

- CAS Number : 722465-56-7

Synthesis

The synthesis of 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions using precursors such as 2-fluorobenzonitrile and 3-pyridinecarboxaldehyde in the presence of hydrazine hydrate. Subsequent cyclization with sulfur leads to the formation of the triazole ring.

Biological Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that compounds similar to 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol showed significant antimicrobial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives were tested against human melanoma and pancreatic carcinoma cell lines using the MTT assay. Compounds exhibited selective cytotoxicity towards cancer cells, with some demonstrating significant inhibition of cell migration .

Anti-inflammatory Activity

Some derivatives have been investigated for their anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Research indicated that certain triazole derivatives could selectively inhibit COX-1 over COX-2, suggesting potential for therapeutic applications in inflammatory conditions .

The mechanisms underlying the biological activities of 4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol are multifaceted:

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or protein function.

- Anticancer Mechanism : The compound could induce apoptosis in cancer cells by targeting specific signaling pathways.

- Anti-inflammatory Pathway : It may exert its effects by modulating prostaglandin biosynthesis through COX inhibition.

Case Studies

- Antimicrobial Screening : A comprehensive study evaluated various S-substituted derivatives for their antimicrobial properties. The most active compounds were noted for their efficacy against Pseudomonas aeruginosa with an MIC of 31.25 μg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies revealed that certain derivatives had a pronounced effect on melanoma cell lines compared to normal cells, indicating potential for selective cancer therapies .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | MIC Range (μg/mL) | Notable Findings |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | 31.25 - 62.5 | Significant activity against multiple strains |

| Anticancer | Melanoma IGR39, Panc-1 | - | Selectivity towards cancer cells observed |

| Anti-inflammatory | COX Enzymes | - | Selective inhibition of COX-1 over COX-2 |

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4S/c14-10-5-1-2-6-11(10)18-12(16-17-13(18)19)9-4-3-7-15-8-9/h1-8H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCQOKKJJMDNHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CN=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.